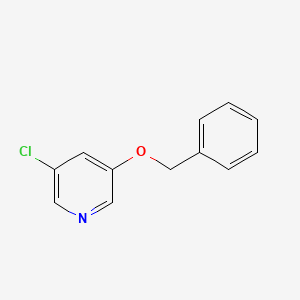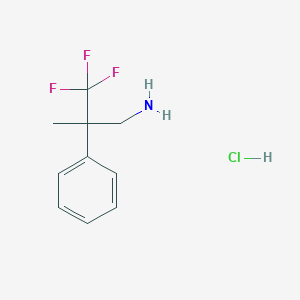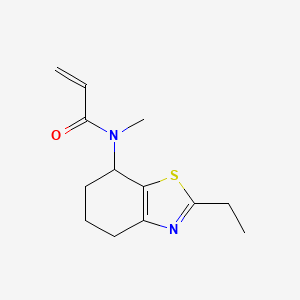![molecular formula C16H13N5OS2 B2657921 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034498-14-9](/img/structure/B2657921.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound integrates multiple functional groups, including a pyrazole ring, a thiophene ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Thiophene Ring Introduction: Using a halogenated thiophene derivative and coupling it with the pyrazole intermediate.
Benzo[c][1,2,5]thiadiazole Incorporation: This step often involves a cyclization reaction using appropriate reagents to form the benzo[c][1,2,5]thiadiazole core.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance yield and efficiency. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, using agents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiophene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents).
Major Products: The major products depend on the specific reactions and conditions but can include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for organic semiconductors and photovoltaic materials.
Biology:
Biological Probes: It can be used as a fluorescent probe due to its potential photophysical properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry:
Dyes and Pigments: The compound’s chromophoric properties can be exploited in the production of dyes and pigments.
Sensors: It can be used in the development of chemical sensors due to its reactive functional groups.
作用機序
The mechanism of action for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
類似化合物との比較
N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Lacks the thiophene ring, making it less versatile in certain applications.
N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Lacks the pyrazole ring, which may reduce its potential in biological applications.
Benzo[c][1,2,5]thiadiazole derivatives: Various derivatives with different substituents can be compared based on their electronic and steric properties.
Uniqueness: The presence of both pyrazole and thiophene rings in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide provides a unique combination of electronic properties and reactivity, making it a versatile compound for diverse applications in research and industry.
This detailed overview highlights the significance and potential of this compound in various scientific domains
特性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-16(11-4-5-12-13(9-11)20-24-19-12)17-10-14(15-3-1-8-23-15)21-7-2-6-18-21/h1-9,14H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQTKMXLXOMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)
![1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657844.png)


![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)
![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2657854.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2657858.png)


